methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS number
methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS number
Technical Whitepaper: Synthesis, Characterization, and Medicinal Applications of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Executive Summary & The CAS Registry Conundrum
In the landscape of modern medicinal chemistry and agrochemical development, the 3,5-dimethylpyrazole scaffold is recognized as a privileged structure. It serves as a highly effective bioisostere for phenyl and heteroaromatic rings while offering unique hydrogen-bond donor and acceptor capabilities.
A critical, functionalized building block within this family is methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate . While the parent compound (3,5-dimethylpyrazole) is universally tracked via its CAS number (67-51-6), the specific propanoate ester derivative discussed here frequently lacks a globally indexed, publicly available Chemical Abstracts Service (CAS) Registry Number in standard commercial catalogs. Instead, in early-stage drug discovery and proprietary chemical libraries, it is definitively tracked via its PubChem CID: 23005837 [4]. This whitepaper provides a comprehensive guide to the physicochemical profiling, de novo synthesis, and downstream therapeutic applications of this highly versatile intermediate.
Physicochemical Profiling & Structural Identification
Accurate structural tracking is paramount when working with unassigned or proprietary CAS compounds. The propanoate moiety at the C4 position of the pyrazole ring provides a critical synthetic handle (an ester) that can be readily hydrolyzed to a carboxylic acid or directly converted into an amide, enabling rapid library generation during Structure-Activity Relationship (SAR) studies.
Table 1: Quantitative Physicochemical Data
| Property | Value / Identifier |
|---|---|
| IUPAC Name | Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate |
| Molecular Formula | C9H14N2O2 |
| Monoisotopic Mass | 182.1055 Da |
| PubChem CID | 23005837 |
| XlogP (Predicted) | 1.4 |
| SMILES | CC1=C(C(=NN1)C)C(C)C(=O)OC |
| InChIKey | GSFYZPOXGNXPND-UHFFFAOYSA-N |
Mechanistic Role in Medicinal Chemistry
As a Senior Application Scientist, I frequently utilize 3,5-dimethylpyrazole derivatives to target complex enzymatic pockets. The causality behind selecting this specific scaffold lies in its dual-action geometry:
-
The Pyrazole Core: The adjacent nitrogen atoms (N1 and N2) act as a tautomeric system. This allows the molecule to adapt its hydrogen-bonding network dynamically within a protein's binding site, a feature heavily exploited in the design of Phosphodiesterase 4 (PDE4) and Cyclooxygenase-2 (COX-2) inhibitors [1, 2].
-
The C4-Propanoate Linker: The branched methyl group on the propanoate chain introduces a stereocenter. This steric bulk restricts the rotational degrees of freedom of downstream functional groups (e.g., when converted to an amide), locking the molecule into a bioactive conformation that enhances target affinity and selectivity.
Figure 1: Pathway from pyrazole scaffold to PDE4 inhibition and anti-inflammatory response.
De Novo Synthesis Protocol: The Knorr Pyrazole Cyclization
Because this specific ester is rarely available in bulk, researchers must synthesize it de novo. The most robust method is a modified Knorr Pyrazole Synthesis [3], utilizing a functionalized 1,3-diketone and hydrazine.
Phase 1: Preparation of the 1,3-Diketone Precursor
Objective: Synthesize methyl 2-(2,4-dioxopentan-3-yl)propanoate.
-
Setup: In an oven-dried, argon-purged round-bottom flask, dissolve acetylacetone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Causality: K₂CO₃ is chosen over stronger bases (like NaH) because it selectively deprotonates the highly acidic C3-methylene of acetylacetone without risking the transesterification or hydrolysis of the incoming alkylating agent.
-
Alkylation: Dropwise, add methyl 2-bromopropanoate (1.1 eq). Stir at 60°C for 8 hours.
-
Workup: Quench with water, extract with ethyl acetate (EtOAc), wash with brine to remove DMF, dry over MgSO₄, and concentrate in vacuo.
Phase 2: Knorr Cyclization to the Pyrazole
Objective: Cyclize the diketone into methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.
-
Solvent Selection: Dissolve the crude 1,3-diketone in absolute ethanol. Causality: Ethanol is a polar protic solvent that perfectly solubilizes both the organic diketone and the aqueous hydrazine hydrate, ensuring a homogeneous reaction mixture.
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: The Knorr synthesis relies on nucleophilic attack. Mildly acidic conditions protonate the carbonyl oxygens, increasing their electrophilicity and accelerating hydrazone formation. However, the pH must not drop too low, or the hydrazine will become fully protonated (ammonium salt) and lose its nucleophilicity [3].
-
Cyclization: Cool the mixture to 0°C. Add hydrazine hydrate (1.2 eq) dropwise. Causality: The initial condensation is highly exothermic; dropwise addition at 0°C prevents the thermal degradation of the hydrazine and suppresses the formation of uncyclized hydrazone side-products.
-
Reflux: Once addition is complete, warm to room temperature, then reflux at 80°C for 3 hours to drive the dehydration and aromatization of the pyrazole ring.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized batch, the protocol must be self-validating. Do not proceed to downstream amide couplings without confirming the following parameters:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Operate in positive electrospray ionization (ESI+) mode. You must observe the
peak at m/z 183.11 and the adduct at m/z 205.09 [4]. -
¹H-NMR (400 MHz, CDCl₃):
-
Look for a broad singlet around
10.0-11.0 ppm (1H, pyrazole N-H, highly concentration-dependent due to tautomerism). -
A sharp singlet at
3.65 ppm (3H, ester -OCH₃). -
Two distinct singlets around
2.20 ppm (6H, pyrazole C3 and C5 -CH₃ groups). -
A quartet at
3.50 ppm (1H, -CH-) and a doublet at 1.45 ppm (3H, -CH₃) confirming the intact propanoate chain.
-
References
-
Title: Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [Link]
-
Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Institutes of Health (NIH / PMC) URL: [Link]
-
Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing (Royal Society of Chemistry) URL: [Link]
-
Title: PubChemLite - Methyl 2-(3,5-dimethyl-1h-pyrazol-4-yl)propanoate (C9H14N2O2) Source: Université du Luxembourg (CCSbase / PubChemLite) URL: [Link]
